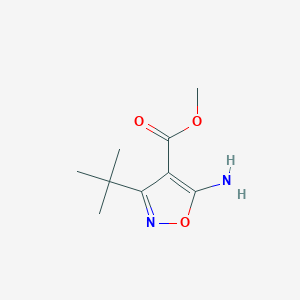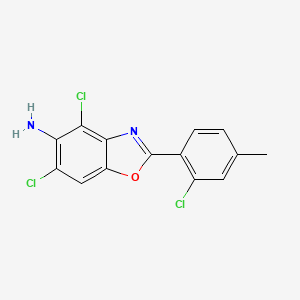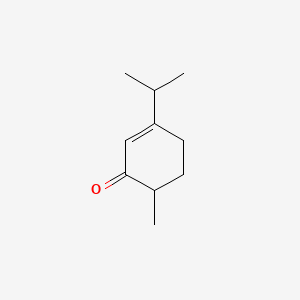
2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isopropyl)-6-methylcyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with an isopropyl group at the third carbon and a methyl group at the sixth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropyl)-6-methylcyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 3-(isopropyl)-6-methylhex-2-en-1-ol using an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the cyclohexene ring.
Industrial Production Methods
Industrial production of 3-(Isopropyl)-6-methylcyclohex-2-en-1-one may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Isopropyl)-6-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-(Isopropyl)-6-methylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Isopropyl)-6-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies on its molecular interactions and effects are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Isopropyl)-6-methylcyclohexanone: Similar structure but lacks the double bond in the cyclohexene ring.
3-(Isopropyl)-6-methylcyclohex-2-en-1-ol: Similar structure with a hydroxyl group instead of a ketone group.
Uniqueness
3-(Isopropyl)-6-methylcyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of a double bond in the cyclohexene ring
Propriétés
Numéro CAS |
499-74-1 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
6-methyl-3-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8H,4-5H2,1-3H3 |
Clé InChI |
RLYSXAZAJUMULG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=CC1=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



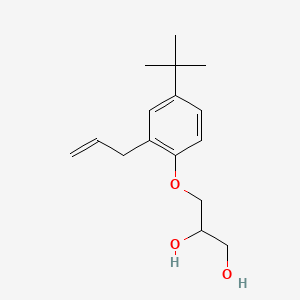
![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
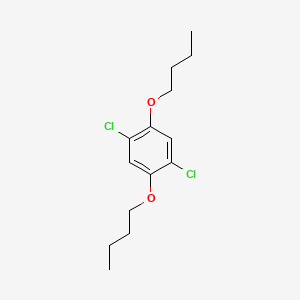
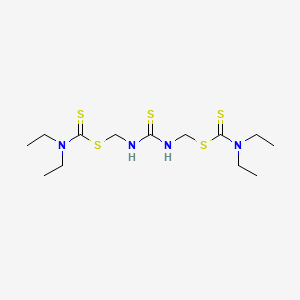
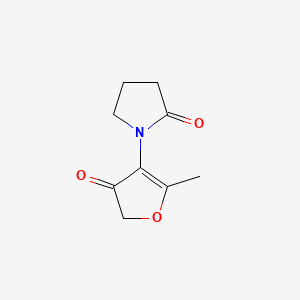
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)
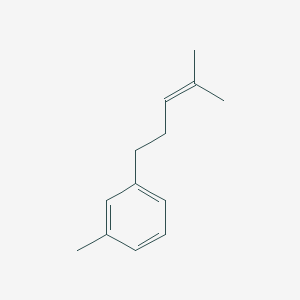
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)
